molecular formula C22H23N3O4 B2942392 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide CAS No. 880810-29-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide

Cat. No.: B2942392
CAS No.: 880810-29-7
M. Wt: 393.443
InChI Key: HRGHNXNQGNSQKH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a complex organic compound that features both benzodioxin and quinazolinone moieties. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide likely involves multiple steps, including the formation of the benzodioxin and quinazolinone rings, followed by their coupling through a hexanamide linker. Typical reaction conditions might include:

    Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.

    Formation of Quinazolinone Ring: This might involve the condensation of an anthranilic acid derivative with an amine, followed by cyclization.

    Coupling Reaction: The final step would involve coupling the benzodioxin and quinazolinone intermediates through a hexanamide linker, possibly using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring could be susceptible to oxidation, forming quinones.

    Reduction: The quinazolinone ring could be reduced to form dihydroquinazolinones.

    Substitution: Functional groups on the benzodioxin or quinazolinone rings could be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield dihydroquinazolinones.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. The compound could interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin and quinazolinone moieties might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxin Derivatives: Compounds with similar benzodioxin structures.

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to the combination of benzodioxin and quinazolinone moieties, which might confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGHNXNQGNSQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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